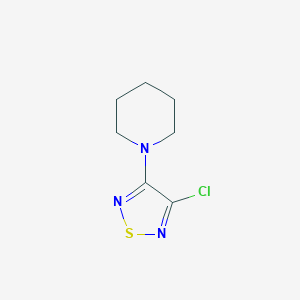

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQNXWQHJHOKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355616 | |

| Record name | 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173053-54-8 | |

| Record name | 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS 173053-54-8): Synthesis, Characterization, and Potential as a Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine, with the Chemical Abstracts Service (CAS) registry number 173053-54-8, is a heterocyclic compound belonging to the 1,2,5-thiadiazole class.[1][2] This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[3] Notably, many 1,2,5-thiadiazole-containing molecules have been investigated as agonists for muscarinic acetylcholine receptors, which are implicated in a variety of physiological processes and are therapeutic targets for neurological disorders.[1][4][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 173053-54-8 | [1] |

| IUPAC Name | 3-chloro-4-(piperidin-1-yl)-1,2,5-thiadiazole | [1] |

| Molecular Formula | C₇H₁₀ClN₃S | [2] |

| Molecular Weight | 203.69 g/mol | [6] |

| Monoisotopic Mass | 203.0284 Da | [2] |

| Predicted XlogP | 2.6 | [2] |

Synthesis

The synthesis of this compound is predicated on the nucleophilic aromatic substitution of a suitable di-halogenated 1,2,5-thiadiazole precursor. The most logical and widely employed starting material for this transformation is 3,4-dichloro-1,2,5-thiadiazole.[7][8] The piperidine moiety acts as a nucleophile, displacing one of the chlorine atoms on the thiadiazole ring.

The general synthetic approach is outlined below:

Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous reactions found in the literature for the synthesis of similar substituted thiadiazoles.[5][9] Optimization may be required to achieve maximum yield and purity.

Materials:

-

3,4-Dichloro-1,2,5-thiadiazole

-

Piperidine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of piperidine (1.0 equivalent). The reaction is typically exothermic, so the addition may need to be controlled to maintain a desired temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound would be achieved through a combination of standard analytical techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data:

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine-Hα | 3.2 - 3.5 | 50 - 55 |

| Piperidine-Hβ | 1.6 - 1.8 | 25 - 30 |

| Piperidine-Hγ | 1.5 - 1.7 | 23 - 27 |

| Thiadiazole-C3 | - | 150 - 155 |

| Thiadiazole-C4 | - | 155 - 160 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound. The predicted monoisotopic mass is 203.0284 Da.[2] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The predicted m/z values for common adducts are listed in the PubChem database.[2]

Potential Biological Activity: Muscarinic Receptor Agonism

Derivatives of 1,2,5-thiadiazole have been extensively explored as ligands for muscarinic acetylcholine receptors (mAChRs), with many exhibiting agonist activity, particularly at the M1 subtype.[1][4][5] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 receptor, in particular, is a key target for the development of therapeutics for cognitive disorders such as Alzheimer's disease.

The structural similarity of this compound to other known muscarinic agonists suggests that it may also interact with these receptors. The piperidine moiety is a common feature in many centrally active compounds, and the substituted thiadiazole ring can participate in key interactions within the receptor's binding pocket.

Putative Signaling Pathway

As a potential M1 muscarinic agonist, this compound would be expected to activate the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Proposed M1 muscarinic receptor signaling pathway.

Structure-Activity Relationship (SAR) Considerations

Structure-activity relationship studies on related 1,2,5-thiadiazole derivatives have provided insights into the features that govern their affinity and efficacy at muscarinic receptors.[4][10] The nature of the substituent on the thiadiazole ring and the type of cyclic amine attached are critical determinants of activity. The presence of a chlorine atom on the thiadiazole ring in this compound may influence its electronic properties and binding interactions within the receptor. Further studies, including radioligand binding assays and functional assays (e.g., measuring phosphoinositide turnover or intracellular calcium mobilization), would be necessary to definitively characterize the pharmacological profile of this specific compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound with the potential to act as a muscarinic receptor agonist. Its structural features align with those of other known M1-selective agonists, making it a compound of interest for further investigation in the context of neurological drug discovery. This technical guide has provided a foundational understanding of its synthesis, characterization, and putative biological role, serving as a valuable resource for researchers in the field. Further experimental validation of its pharmacological properties is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound [synhet.com]

- 2. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 173053-54-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

physical and chemical properties of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS No. 173053-54-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of heterocyclic chemistry to offer insights into the characterization, synthesis, and potential applications of this compound. While specific experimental data for this molecule is limited in public literature, this guide establishes a robust framework for its scientific investigation by detailing validated methodologies for its analysis and exploring its reactivity based on the constituent 4-chloro-1,2,5-thiadiazole and piperidine moieties.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a heterocyclic compound featuring a piperidine ring linked to a chlorinated 1,2,5-thiadiazole core. The 1,2,5-thiadiazole ring system is a notable pharmacophore due to its aromatic character, metabolic stability, and ability to engage in various intermolecular interactions.[1][2] Its derivatives have shown potential in treatments for conditions like glaucoma and multiple sclerosis.[2] The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, often improves pharmacokinetic properties such as solubility and bioavailability.[3][4] The combination of these two rings, particularly with the reactive chlorine substituent, makes this molecule a valuable intermediate for the synthesis of more complex, biologically active compounds.[5] This guide aims to provide a foundational understanding of its core properties.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. These are crucial for accurate sourcing, regulatory compliance, and scientific communication.

Chemical Structure

The molecule consists of a piperidine ring attached via a nitrogen atom to the C-3 position of a 4-chloro-1,2,5-thiadiazole ring.

Caption: 2D structure of this compound.

Key Identifiers

Summarizing the key identifiers ensures unambiguous reference to the compound in research and procurement.

| Identifier | Value | Source(s) |

| CAS Number | 173053-54-8 | [5] |

| IUPAC Name | 3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole | [5] |

| PubChem CID | 808966 | [5][6] |

| Molecular Formula | C₇H₁₀ClN₃S | [6] |

| Molecular Weight | 203.70 g/mol | [6] |

| SMILES | C1CCN(CC1)C2=NSN=C2Cl | [5] |

Physicochemical Properties: Predictions and Experimental Considerations

While specific, experimentally determined physical properties for this compound are not widely published, we can infer likely characteristics based on its structure and the properties of analogous compounds. These predictions provide a baseline for experimental design.

| Property | Predicted/Expected Value | Experimental Rationale & Methodology |

| Appearance | Colorless to light yellow solid or oil | Visual inspection. The state depends on purity and ambient temperature. |

| Melting Point | Not available | Determined via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. DSC provides higher precision and information on thermal stability. |

| Boiling Point | > 200 °C (Decomposition likely) | Determined under vacuum to prevent thermal decomposition. The high molecular weight and heterocyclic nature suggest a high boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Low solubility in water. | Assessed by dissolving a known mass of the compound in various solvents. HPLC with a UV detector can quantify solubility precisely. The piperidine moiety may confer slight aqueous solubility, but the overall structure is largely nonpolar. |

| pKa | Weakly basic (predicted pKa of protonated amine ~7-9) | Determined by potentiometric titration or UV-Vis spectroscopy. The piperidine nitrogen is a basic center, but its basicity is reduced by the electron-withdrawing effect of the thiadiazole ring. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-deficient, aromatic thiadiazole ring and the nucleophilic piperidine nitrogen.

Stability

The compound is expected to be stable under standard storage conditions (cool, dry, dark). The 1,2,5-thiadiazole ring is thermally stable but can be susceptible to cleavage under strong reducing or oxidizing conditions.[7]

Key Reaction Pathways

The primary site of reactivity is the chlorine atom on the thiadiazole ring. Halogenated 1,2,5-thiadiazoles are known to undergo nucleophilic aromatic substitution (SNAr) reactions.[7] This makes the compound a versatile intermediate.

References

- 1. isres.org [isres.org]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [synhet.com]

- 6. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Structural Elucidation of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,5-thiadiazole scaffold is a privileged heterocyclic motif, integral to the development of novel therapeutic agents, including muscarinic receptor agonists and treatments for Alzheimer's disease.[1] Its unique electronic properties and structural rigidity make it a compelling building block in medicinal chemistry. This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of a key derivative, 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine (IUPAC Name: 3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole; CAS No: 173053-54-8).[2][3] By integrating mass spectrometry with one- and two-dimensional nuclear magnetic resonance spectroscopy and infrared spectroscopy, we provide a self-validating, logical framework that moves from elemental composition to definitive atomic connectivity. This document is designed not merely as a protocol, but as a strategic guide to empower researchers in the structural characterization of novel heterocyclic compounds.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity, the foundational step is to confirm the molecular formula and mass. This initial phase provides the fundamental constraints within which all subsequent spectroscopic data must fit.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the cornerstone for determining the exact mass and, by extension, the elemental composition of a molecule. Unlike nominal mass spectrometry, its high accuracy allows for the differentiation between isobars (molecules with the same nominal mass but different exact masses and formulas). For a molecule containing chlorine and sulfur, HRMS is also critical for observing the characteristic isotopic distribution, which provides an immediate layer of structural validation.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy (<5 ppm).

-

Ionization Mode: Utilize positive electrospray ionization (+ESI) to generate the protonated molecular ion, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value for the proposed formula, C₇H₁₁ClN₃S⁺. Analyze the isotopic pattern for the characteristic A+2 peak corresponding to the ³⁷Cl isotope.

Trustworthiness through Data Validation: The molecular formula C₇H₁₀ClN₃S is only confirmed if the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated mass and the isotopic pattern matches the theoretical distribution for one chlorine and one sulfur atom.

Data Presentation: Predicted Mass Spectrometry Data

| Ion/Isotopologue | Formula | Calculated m/z |

| [M+H]⁺ (Monoisotopic) | C₇H₁₁³⁵ClN₃S⁺ | 204.0357 |

| [M+H]⁺ (³⁷Cl Isotope) | C₇H₁₁³⁷ClN₃S⁺ | 206.0328 |

| [M+H]⁺ (³⁴S Isotope) | C₇H₁₁³⁵ClN₃³⁴S⁺ | 206.0314 |

| [M+Na]⁺ (Monoisotopic) | C₇H₁₀³⁵ClN₃SNa⁺ | 226.0176 |

Note: Predicted values are based on PubChem CID 808966 and may vary slightly based on the specific calculator used.[3]

The expected fragmentation in tandem MS/MS experiments would likely involve cleavage of the piperidine ring or potential loss of N₂ from the thiadiazole ring, providing preliminary structural clues.[4][5]

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecular structure by probing the chemical environment of each nucleus and its relationship to neighboring nuclei. A logical progression from 1D to 2D experiments is essential for assembling the complete structural puzzle.[6][7]

One-Dimensional (1D) NMR: Identifying the Building Blocks

¹H NMR Spectroscopy

Rationale: ¹H NMR identifies all unique proton environments in the molecule, providing information on their chemical environment (chemical shift), relative numbers (integration), and neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Predicted Data & Interpretation: The structure contains only protons on the piperidine ring. Based on the chair conformation and known data for piperidine derivatives, we expect three distinct groups of signals.[8][9]

-

α-Protons (~3.4-3.6 ppm): Two methylene groups (4H) adjacent to the nitrogen. These are the most deshielded due to the inductive effect of the nitrogen atom. They will likely appear as a multiplet or a broad triplet.

-

β-Protons (~1.7-1.9 ppm): Two methylene groups (4H) beta to the nitrogen. They will appear as a multiplet.

-

γ-Protons (~1.5-1.7 ppm): One methylene group (2H) gamma to the nitrogen, at the apex of the ring. This will likely be the most shielded signal, appearing as a multiplet.

¹³C {¹H} NMR & DEPT-135 Spectroscopy

Rationale: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The accompanying DEPT-135 experiment differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons are absent. This is crucial for assigning the carbons of the piperidine and thiadiazole rings.[10]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample & Instrument: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

Processing: Process the data similarly to the ¹H spectrum.

Predicted Data & Interpretation: A total of five unique carbon signals are expected:

-

Thiadiazole Carbons (C3 & C4, ~150-165 ppm): Two quaternary carbons. The chemical shifts of carbons in 1,2,5-thiadiazole rings are typically found in this downfield region.[1][11] C3, bonded to the piperidine nitrogen, and C4, bonded to the electronegative chlorine, will have distinct chemical shifts. These will be absent in the DEPT-135 spectrum.

-

Piperidine α-Carbon (~48-52 ppm): One CH₂ signal, deshielded by the adjacent nitrogen. This will appear as a negative signal in the DEPT-135 spectrum.

-

Piperidine β-Carbon (~25-28 ppm): One CH₂ signal. This will appear as a negative signal in the DEPT-135 spectrum.

-

Piperidine γ-Carbon (~23-25 ppm): One CH₂ signal. This will appear as a negative signal in the DEPT-135 spectrum.[12][13]

Two-Dimensional (2D) NMR: Connecting the Pieces

HSQC: Mapping Direct C-H Bonds

Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D plot correlating each proton signal with the carbon signal to which it is directly attached.[10][14] This experiment provides an infallible method to link the ¹H and ¹³C assignments for the piperidine ring.

Experimental Workflow: HSQC

Caption: HSQC workflow correlating proton and carbon signals.

HMBC: The Definitive Connectivity Map

Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[15][16] The critical application here is to unambiguously establish the connection point between the piperidine and thiadiazole rings.

Experimental Protocol: HMBC Acquisition

-

Setup: Use the same sample. The experiment is typically optimized for a long-range coupling constant of around 7-8 Hz to detect a wide range of correlations.[10]

-

Analysis: Look for cross-peaks between proton and carbon signals that do not have a direct one-bond correlation in the HSQC spectrum.

Key Validating Correlation: The definitive proof of structure comes from a clear cross-peak between the α-protons of the piperidine ring and the C3 carbon of the thiadiazole ring. This ³JCH correlation bridges the two fragments of the molecule, confirming the N-C bond. Further correlations from the α-protons to the β-carbons of the piperidine ring will also be observed, validating the piperidine structure itself.

Logical Relationship: Key HMBC Correlations

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Data Presentation: Summary of Expected NMR Assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlation from Proton |

| C3 | - | ~160-165 | Absent | α-H |

| C4 | - | ~150-155 | Absent | α-H (possible ⁴J) |

| α-CH₂ | ~3.4-3.6 | ~48-52 | Negative | C3, β-C |

| β-CH₂ | ~1.7-1.9 | ~25-28 | Negative | α-C, γ-C |

| γ-CH₂ | ~1.5-1.7 | ~23-25 | Negative | β-C |

Orthogonal Verification: Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: While NMR and MS provide the core structural data, FT-IR offers rapid, orthogonal verification by identifying the functional groups present based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify key absorption bands corresponding to the molecule's functional groups.

Expected Data & Interpretation:

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the CH₂ groups of the piperidine ring.[17]

-

~1640-1550 cm⁻¹: C=N stretching vibrations characteristic of the 1,3,4-thiadiazole ring system.[18][19]

-

~1450 cm⁻¹: CH₂ scissoring (bending) vibrations.

-

Fingerprint Region (<1200 cm⁻¹): Complex vibrations including C-N, C-S, and C-Cl stretches that, while difficult to assign individually, provide a unique fingerprint for the compound.[18]

The Gold Standard: X-ray Crystallography

For a completely novel molecular entity, or when absolute stereochemistry is required, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[20][21] This technique determines the precise spatial arrangement of every atom in the crystal lattice, confirming connectivity, bond lengths, and bond angles. Its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant experimental challenge.

Conclusion

The structural elucidation of this compound is a systematic process of logical deduction, built upon a foundation of high-quality, multi-technique analytical data. HRMS provides the molecular formula, 1D NMR identifies the constituent proton and carbon environments, and 2D NMR, particularly the HMBC experiment, definitively assembles the molecular fragments. FT-IR serves as a rapid and effective confirmation of the functional groups present. This integrated workflow represents a robust and reliable strategy, ensuring the highest degree of scientific integrity and trustworthiness in the characterization of novel chemical entities, a critical requirement for advancing modern drug discovery and development.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound [synhet.com]

- 3. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]

- 4. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. mdpi.com [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. azom.com [azom.com]

- 15. researchgate.net [researchgate.net]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. mdpi.com [mdpi.com]

- 18. chemmethod.com [chemmethod.com]

- 19. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-Ray determination of the structure of acenaphtho[1,2-c]-1,2,5-thiadiazole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - ProQuest [proquest.com]

The Biological Versatility of 1,2,5-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

Preamble: The Emergence of the 1,2,5-Thiadiazole Scaffold in Medicinal Chemistry

The 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in contemporary drug discovery. Its unique physicochemical properties, including its mesoionic character, allow for enhanced cell membrane permeability and robust interactions with biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,5-thiadiazole derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potential of 1,2,5-thiadiazole derivatives as potent anticancer agents. Their efficacy spans a range of malignancies, including leukemia, prostate, ovarian, breast, and colon cancers, as well as melanoma and glioma.[1] The mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Several key signaling pathways have been identified as targets for the anticancer activity of 1,2,5-thiadiazole derivatives. A notable example is the attenuation of the ERK1/2 and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the regulation of cell growth and differentiation, and their dysregulation is a hallmark of many cancers. By inhibiting these pathways, certain 1,2,5-thiadiazole derivatives can effectively halt uncontrolled cell proliferation.

Furthermore, some derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling cascade.[2] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation in many cancers promotes tumor growth and resistance to therapy. Docking studies have suggested that some 1,2,5-thiadiazole derivatives can bind to the ATP site of the IKKβ subunit, a key activator of NF-κB, thereby blocking its downstream signaling.[1]

Quantitative Assessment of Anticancer Activity

The in vitro anticancer efficacy of 1,2,5-thiadiazole derivatives is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). These values provide a standardized measure of a compound's potency against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |

| NSC745885 | Leukemia, Melanoma, Ovarian, Breast, Prostate, Glioma | 0.16 - 7.71 | [1] |

| NSC745885 | Colon, Non-small cell lung | 1.28 - 17.40 | [1] |

| NSC763968 | Leukemia, Prostate | 0.18 - 1.45 | [1] |

| NSC763968 | Ovarian, Breast, Melanoma, Renal, Glioma, Non-small cell lung | 0.20 - 5.68 | [1] |

| Compound 3e | HeLa, U2OS | 0.70, 0.69 | [1] |

| DHEA derivative 25 | T47D (Breast) | 0.058 | [1] |

Table 1: Selected Anticancer Activities of 1,2,5-Thiadiazole Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of potential anticancer agents. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,2,5-thiadiazole derivative in culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, carefully aspirate the medium containing the compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,5-Thiadiazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Spectrum of Activity and Structure-Activity Relationship (SAR)

Derivatives of 1,2,5-thiadiazole have demonstrated moderate to good inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus spp.) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as against fungi.[3] The antimicrobial potency is significantly influenced by the nature and position of substituents on the thiadiazole ring and any appended moieties. For instance, the introduction of specific carbamate groups has been shown to yield potent inhibitors of enzymes relevant to inflammatory and metabolic disorders, which can be linked to microbial pathogenesis.[3]

| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |

| Carbamate derivative | Mycobacterium tuberculosis | 25.00 | [3] |

| Substituted 1,2,5-thiadiazole | Staphylococcus aureus | Moderate | [3] |

| Substituted 1,2,5-thiadiazole | Bacillus spp. | Moderate | [3] |

| Substituted 1,2,5-thiadiazole | Klebsiella pneumoniae | Moderate | [3] |

| Substituted 1,2,5-thiadiazole | Escherichia coli | Moderate | [3] |

Table 2: Selected Antimicrobial Activities of 1,2,5-Thiadiazole Derivatives

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a pure culture of the test microorganism, select 3-5 isolated colonies.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Dilute this standardized suspension to the final inoculum density required for the assay (typically 5 x 10^5 CFU/mL).

-

-

Compound Dilution Series:

-

In a 96-well microtiter plate, prepare a two-fold serial dilution of the 1,2,5-thiadiazole derivative in the appropriate broth.

-

The final volume in each well is typically 100 µL.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

-

Inoculation:

-

Add the diluted inoculum to each well (except the negative control) to achieve the final target concentration of microorganisms.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours (for most bacteria) or as appropriate for the specific microorganism.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

III. Neurological Activity: Modulating Muscarinic Receptors

1,2,5-Thiadiazole derivatives have emerged as potent and selective agonists for muscarinic acetylcholine receptors, particularly the M1 subtype. M1 receptors are Gq-protein coupled and are highly expressed in the central nervous system, playing a crucial role in cognitive processes such as learning and memory. Their stimulation leads to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] This signaling cascade ultimately results in an increase in intracellular calcium levels. The development of selective M1 agonists is a promising therapeutic strategy for neurological disorders like Alzheimer's disease and schizophrenia.

Structure-Activity Relationship (SAR) for Muscarinic Agonism

The SAR for 1,2,5-thiadiazole-based muscarinic agonists has been extensively studied. For instance, in a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (TZTP derivatives), the nature of the substituent at the 3-position of the thiadiazole ring was found to be critical for potency and selectivity. Alkoxy and alkylthio substituents generally confer higher affinity and efficacy compared to alkyl groups.[5] A U-shaped relationship was observed between the length of the unbranched alkoxy chain and M1 receptor binding and functional activity, with butoxy and pentyloxy chains demonstrating optimal activity.[5]

Experimental Protocol: Calcium Mobilization Assay

A fluorescence-based calcium mobilization assay is a robust method for evaluating the functional activity of Gq-coupled receptors like the M1 muscarinic receptor. This assay measures the increase in intracellular calcium concentration upon receptor activation by an agonist.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line stably or transiently expressing the M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Seed the cells in a 96-well, black-walled, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions. An anion transport inhibitor like probenecid may be required for certain cell lines to prevent dye leakage.

-

Aspirate the culture medium from the wells and add an equal volume of the dye loading buffer.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the 1,2,5-thiadiazole agonist in an appropriate assay buffer.

-

Use a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.

-

The instrument will add the compound to the wells while simultaneously monitoring the fluorescence signal.

-

-

Fluorescence Measurement and Data Analysis:

-

The instrument records the fluorescence intensity before and after the addition of the agonist.

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the change in fluorescence against the agonist concentration and determine the EC50 (half-maximal effective concentration) value using non-linear regression analysis.

-

IV. Synthesis and Causality in Experimental Design

The biological activity of 1,2,5-thiadiazole derivatives is intrinsically linked to their chemical structure. Understanding the synthesis of these compounds provides insight into the rationale behind their design and the potential for further optimization.

Representative Synthesis of a Biologically Active 1,2,5-Thiadiazole Derivative

The synthesis of 3-(alkoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydropyridine (TZTP) derivatives, which are potent muscarinic agonists, serves as an illustrative example. The synthetic route often involves the construction of the 1,2,5-thiadiazole core followed by the introduction of the tetrahydropyridine moiety and the desired alkoxy side chain. The choice of the alkoxy chain length and branching is a critical experimental variable, directly impacting the compound's affinity and efficacy at the target receptor. This deliberate variation is a cornerstone of structure-activity relationship studies, aiming to optimize the pharmacological profile of the lead compound.

V. Concluding Remarks and Future Directions

The 1,2,5-thiadiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. From potent anticancer agents that modulate key oncogenic pathways to novel antimicrobials and selective muscarinic agonists for the treatment of neurological disorders, the therapeutic potential of this heterocyclic system is vast.

The in-depth technical guide presented here provides a framework for the rational design, synthesis, and evaluation of 1,2,5-thiadiazole derivatives. The detailed experimental protocols and an understanding of the underlying mechanisms of action are essential for advancing these promising compounds through the drug discovery pipeline. Future research should continue to explore the diverse chemical space around the 1,2,5-thiadiazole core, leveraging structure-based drug design and high-throughput screening to identify next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiadiazole Scaffold: A Privileged Motif for Diverse Pharmacological Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Thiadiazole Ring

The five-membered heterocyclic thiadiazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets.[1][2] This versatility stems from its unique physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and its role as a bioisostere for other key heterocycles like pyrimidine.[3][4] The presence of sulfur and nitrogen atoms within the ring imparts a distinct electronic and steric profile, enabling thiadiazole derivatives to engage in specific, high-affinity interactions with enzymes, receptors, and other proteins implicated in numerous disease states.[2] This guide provides a comprehensive overview of the key pharmacological targets of thiadiazole compounds, offering insights into their mechanisms of action and providing a foundation for future drug discovery and development efforts.

I. Enzymatic Inhibition: A Major Avenue for Thiadiazole-Based Therapeutics

Thiadiazole derivatives have demonstrated significant inhibitory activity against a broad spectrum of enzymes, making this a major focus of their therapeutic application.[5][6] The thiadiazole moiety can act as a key pharmacophore, anchoring the molecule within the enzyme's active site or allosteric pockets, leading to potent and often selective inhibition.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[7] Thiadiazole-based sulfonamides are a well-established class of CA inhibitors.[7]

-

Mechanism of Action: The sulfonamide group of these thiadiazole derivatives coordinates to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the natural substrate. This strong interaction leads to potent inhibition of the enzyme's catalytic activity. Several FDA-approved drugs, including acetazolamide and methazolamide, are based on this principle and feature a 1,3,4-thiadiazole core.[3][8]

-

Quantitative Data on Thiadiazole-Based CA Inhibitors:

| Compound | Target Isozyme | IC50 Value | Reference Compound |

| Acetazolamide | hCA II | 12 nM | - |

| Methazolamide | hCA II | 14 nM | - |

| Sulfonamide-based thiadiazole 4f | CA | Low µM | Acetazolamide |

-

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Principle: This assay measures the inhibition of CA-catalyzed esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically at 400 nm.

-

Materials:

-

Purified human carbonic anhydrase (isozyme of interest, e.g., hCA II)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA)

-

Thiadiazole test compounds

-

Acetazolamide (positive control)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the thiadiazole test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the test compound or control.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding the p-NPA substrate.

-

Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Kinases: Modulating Cellular Signaling

Protein kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiadiazole derivatives have been developed as potent inhibitors of various kinases.

-

c-Src/Abl Tyrosine Kinase: These non-receptor tyrosine kinases are involved in cell proliferation, survival, and migration. Thiadiazole compounds have been identified as inhibitors of these kinases.[5][9]

-

Akt (Protein Kinase B): Akt is a serine/threonine kinase that is a central node in cell survival and proliferation pathways. Some thiadiazole-based anticancer agents have been shown to induce apoptosis and cell cycle arrest by inhibiting Akt activity.[10]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers. Thiadiazole derivatives have been designed as dual inhibitors of EGFR and cyclooxygenase-2 (COX-2).[11]

-

c-Jun N-terminal Kinase (JNK): JNKs are a family of stress-activated protein kinases. Thiadiazole derivatives have been developed as substrate competitive inhibitors of JNK, targeting its docking site for the JIP-1 scaffold protein.[12]

-

Illustrative Signaling Pathway: Akt Inhibition by Thiadiazole Compounds

Caption: Akt signaling pathway and its inhibition by thiadiazole compounds.

Other Key Enzymatic Targets

The inhibitory scope of thiadiazole compounds extends to a variety of other enzymes:

-

Cyclooxygenase (COX): COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Thiadiazole derivatives have been investigated as anti-inflammatory agents through COX inhibition.[5][6]

-

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is implicated in cancer metastasis and arthritis. Thiadiazoles have been identified as MMP inhibitors.[5][6]

-

Phosphodiesterases (PDEs): PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers. PDE inhibitors have therapeutic applications in cardiovascular and respiratory diseases. Thiadiazole derivatives have shown PDE inhibitory activity.[5][6]

-

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a key enzyme in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cancer cells. Some 2-amino-1,3,4-thiadiazole derivatives are known IMPDH inhibitors.[13]

-

Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for anticancer drugs. Thiadiazole compounds have been shown to inhibit topoisomerase II.[13]

-

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors are an emerging class of anticancer agents, and thiadiazole derivatives have been explored for this activity.[13]

II. Receptor Modulation: Targeting Cell Surface and Intracellular Receptors

Thiadiazole derivatives have also been successfully designed to interact with specific cell surface and intracellular receptors, acting as either antagonists or agonists.

Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Thiadiazole-based compounds have been developed as potent and selective adenosine receptor antagonists.[14]

-

Structure-Activity Relationships: Studies have shown that the thiadiazole ring, in combination with specific substituents, can confer high affinity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). For example, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide has been identified as a potent adenosine A1 receptor antagonist.[14]

Androgen Receptor (AR)

The androgen receptor is a nuclear receptor that plays a critical role in the development and progression of prostate cancer. Thiadiazoleamide derivatives have been discovered as potent and selective AR antagonists that disrupt AR homodimerization, offering a novel mechanism to combat prostate cancer, including drug-resistant forms.[15]

-

Experimental Workflow: Development of an AR Antagonist

Caption: Workflow for the development of thiadiazole-based AR antagonists.

III. Other Notable Pharmacological Targets

Beyond enzymes and receptors, the thiadiazole scaffold has been implicated in the modulation of other important biological targets.

-

Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and are critical for cell division. Some thiadiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.

-

DNA Replication: The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests that some derivatives may interfere with DNA replication processes, contributing to their anticancer and antimicrobial activities.[3][4]

Conclusion: A Scaffold with Enduring Potential

The thiadiazole core has proven to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. Its ability to interact with a diverse range of pharmacological targets, including a multitude of enzymes and receptors, underscores its significance in medicinal chemistry. The continued exploration of the chemical space around the thiadiazole scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation drugs to address a wide spectrum of human diseases.

References

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mini review on thiadiazole compounds and their pharmacological interest - Int J Pharm Chem Anal [ijpca.org]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 4. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Thiadiazoleamide Derivatives as Potent, Selective, and Orally Available Antagonists Disrupting Androgen Receptor Homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. The convergence of a pharmacologically versatile 1,2,5-thiadiazole core and a piperidine moiety, a common constituent of centrally acting agents, suggests a probable interaction with key neurotransmitter systems. This in-depth technical guide synthesizes the available evidence on related compounds to postulate a primary mechanism of action centered on the modulation of muscarinic acetylcholine receptors (mAChRs), with a secondary speculative role at serotonin (5-HT) receptors. We present a structured, multi-tiered experimental workflow designed to rigorously test these hypotheses, providing a self-validating framework for elucidating the compound's precise biological function. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar molecules, fostering a methodical and evidence-based approach to drug discovery.

Introduction: The Therapeutic Promise of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated potent and selective interactions with a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[1][3] Notably, the incorporation of a 1,2,5-thiadiazole moiety has been a successful strategy in the development of muscarinic receptor agonists, such as Xanomeline, which has shown therapeutic potential in neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[4][5] Furthermore, this scaffold has been implicated in the modulation of other critical neurotransmitter systems, including serotonin and histamine receptors, as well as exhibiting antimicrobial and anticancer properties.[6][7][8][9][10][11]

The subject of this guide, this compound, combines this versatile thiadiazole core with a piperidine ring. The piperidine moiety is a frequent component of centrally acting drugs, valued for its ability to confer favorable pharmacokinetic properties and to interact with a variety of receptor types.[12] The presence of a chlorine atom on the thiadiazole ring suggests that this compound may serve as a key intermediate for further chemical elaboration, but also warrants direct investigation of its intrinsic biological activity.[13][14][15] Given the established pharmacology of related analogues, we postulate that this compound is likely to exert its effects through the modulation of one or more neurotransmitter receptor systems.

Speculative Mechanisms of Action: A Data-Driven Hypothesis

Based on a comprehensive analysis of the existing literature on 1,2,5-thiadiazole and piperidine-containing compounds, we propose two primary, testable hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Modulation of Muscarinic Acetylcholine Receptors (mAChRs)

The strongest evidence points towards a potential interaction with muscarinic acetylcholine receptors. Several lines of reasoning support this hypothesis:

-

Structural Analogy to Known Muscarinic Agonists: A significant number of potent and selective muscarinic agonists feature a 1,2,5-thiadiazole ring linked to a cyclic amine, such as a piperidine or tetrahydropyridine.[5][12][16] Xanomeline and its analogues are prime examples, demonstrating functional selectivity for M1 and M4 receptor subtypes.[4][5] The core structure of this compound aligns with this established pharmacophore.

-

Functional Implications: Muscarinic receptors, particularly the M1 and M4 subtypes, are critical for cognitive function and are implicated in the pathophysiology of Alzheimer's disease and schizophrenia.[5] The potential for this compound to act as a muscarinic agonist suggests its therapeutic utility in these and other neurological disorders.

We hypothesize that this compound will act as an agonist or partial agonist at one or more of the five muscarinic receptor subtypes (M1-M5). The specific subtype selectivity and functional efficacy will be key determinants of its therapeutic potential and side-effect profile.

Secondary Hypothesis: Interaction with Serotonin (5-HT) Receptors

While the evidence for muscarinic receptor activity is more compelling, a secondary possibility involves the modulation of serotonin receptors.

-

Known 5-HT Receptor Ligands: Derivatives of 1,2,5-thiadiazole have been identified as potent and selective ligands for human 5-HT1A receptors, acting as both agonists and antagonists.[6][17]

-

Therapeutic Overlap: The 5-HT receptor system is a well-established target for the treatment of a wide range of psychiatric disorders, including anxiety and depression. An interaction with this system could broaden the potential therapeutic applications of this compound.

Therefore, we propose that the compound may exhibit affinity for and functional activity at specific serotonin receptor subtypes, most notably the 5-HT1A receptor.

A Rigorous Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms of action, we have designed a multi-tiered experimental workflow. This approach begins with broad, high-throughput screening and progresses to more focused, in-depth mechanistic studies.

Tier 1: Initial Target Screening and Validation

The initial phase focuses on identifying the primary biological targets of this compound through radioligand binding assays and preliminary functional screens.

Experimental Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for a panel of human recombinant receptors, including muscarinic (M1-M5), serotonin (various subtypes, with an emphasis on 5-HT1A), and dopamine receptors (as a counter-screen).

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing the individual human receptor subtypes.

-

Incubate the cell membranes with a known radioligand for each receptor subtype (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) for this compound at each receptor by non-linear regression analysis of the competition binding data.

-

-

Data Presentation:

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| Muscarinic M1 | [3H]-NMS | |

| Muscarinic M2 | [3H]-NMS | |

| Muscarinic M3 | [3H]-NMS | |

| Muscarinic M4 | [3H]-NMS | |

| Muscarinic M5 | [3H]-NMS | |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | |

| ... (other 5-HT subtypes) | ... | |

| Dopamine D2 | [3H]-Spiperone |

Experimental Protocol 2: Preliminary Functional Assays

-

Objective: To assess the functional activity (agonist, antagonist, or allosteric modulator) of this compound at the receptors for which significant binding affinity was observed.

-

Methodology (Example for Muscarinic M1 Receptor):

-

Utilize CHO cells stably co-expressing the human M1 muscarinic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Plate the cells in a 96- or 384-well format.

-

Add increasing concentrations of this compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

To determine antagonist activity, pre-incubate the cells with this compound before adding a known M1 agonist (e.g., carbachol) and measure the inhibition of the agonist-induced calcium response.

-

Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

-

-

Data Presentation:

| Receptor Subtype | Assay Type | Functional Activity | EC50/IC50 (nM) |

| Muscarinic M1 | Calcium Mobilization | ||

| Muscarinic M4 | cAMP Inhibition | ||

| Serotonin 5-HT1A | cAMP Inhibition |

Tier 2: In-Depth Mechanistic Characterization

Once the primary target(s) have been identified, the second tier of experiments will focus on elucidating the downstream signaling pathways and cellular consequences of receptor modulation.

Experimental Protocol 3: Downstream Signaling Pathway Analysis

-

Objective: To investigate the specific intracellular signaling cascades activated or inhibited by this compound.

-

Methodology (Example for M1/M3/M5 or M2/M4 Receptors):

-

For Gq-coupled receptors (M1, M3, M5): Measure the accumulation of inositol phosphates (IPs) using a commercially available assay kit in cells expressing the target receptor.

-

For Gi-coupled receptors (M2, M4): Measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production using a competitive immunoassay.

-

For both: Investigate the phosphorylation of downstream signaling proteins (e.g., ERK1/2) using Western blotting or AlphaLISA.

-

-

Visualization of Signaling Pathways:

Caption: Proposed G-protein signaling pathways for this compound.

Tier 3: Cellular and In Vivo Validation

The final tier of experiments aims to translate the in vitro findings into a more physiologically relevant context.

Experimental Protocol 4: Neuronal Activity Assays

-

Objective: To assess the effect of this compound on the electrical activity of primary neurons or differentiated iPSC-derived neurons.

-

Methodology:

-

Culture primary cortical or hippocampal neurons.

-

Record neuronal firing using multi-electrode arrays (MEAs) or patch-clamp electrophysiology.

-

Apply this compound and observe changes in firing rate, burst frequency, and synaptic activity.

-

Use selective antagonists for the identified target receptors to confirm that the observed effects are receptor-mediated.

-

Experimental Protocol 5: In Vivo Pharmacokinetic and Pharmacodynamic Studies

-

Objective: To evaluate the in vivo properties of this compound, including its ability to cross the blood-brain barrier and engage its target in the central nervous system.

-

Methodology:

-

Administer this compound to rodents via an appropriate route (e.g., intraperitoneal, oral).

-

Collect blood and brain tissue samples at various time points to determine the pharmacokinetic profile (Cmax, Tmax, half-life).

-

Perform ex vivo receptor occupancy studies to confirm target engagement in the brain.

-

Conduct behavioral studies relevant to the hypothesized mechanism of action (e.g., novel object recognition for cognition, prepulse inhibition for antipsychotic-like activity).

-

Workflow Visualization:

Caption: Tiered experimental workflow for mechanism of action elucidation.

Conclusion: A Roadmap for Discovery

The compound this compound stands as a promising candidate for novel therapeutic development. The speculative mechanisms of action presented herein, centered on the modulation of muscarinic and potentially serotonin receptors, are grounded in the extensive pharmacology of its constituent chemical moieties. The proposed multi-tiered experimental workflow provides a robust and logical framework for the systematic elucidation of its precise biological function. By adhering to this self-validating, data-driven approach, the scientific community can efficiently unlock the therapeutic potential of this and other novel chemical entities, paving the way for the next generation of treatments for complex neurological and psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound [synhet.com]

- 14. PubChemLite - this compound (C7H10ClN3S) [pubchemlite.lcsb.uni.lu]

- 15. In Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective use in research and development. Among these properties, solubility is a critical parameter that influences a compound's bioavailability, formulation, and in vitro testing reliability.[2][3][4] Low solubility can lead to unpredictable experimental results and hinder the progression of a potential drug candidate.[2][3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common laboratory solvents.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[5] The structure of this compound, featuring a piperidine ring and a chloro-substituted thiadiazole ring, suggests a molecule with moderate polarity. The presence of nitrogen and sulfur atoms allows for potential hydrogen bonding with protic solvents.

To gain a preliminary understanding of its solubility, we can analyze its structural features:

-

Piperidine Ring: A saturated heterocyclic amine, which can act as a hydrogen bond acceptor.

-

1,2,5-Thiadiazole Ring: An aromatic heterocyclic system containing nitrogen and sulfur, contributing to the molecule's overall polarity.

-

Chloro Group: An electron-withdrawing group that can influence the molecule's electronic distribution and intermolecular interactions.

Based on these features, it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.

Caption: Key factors influencing the solubility of a compound.

A Curated Selection of Common Laboratory Solvents

The choice of solvents for solubility screening should cover a wide range of polarities to establish a comprehensive solubility profile. The following table provides a list of recommended solvents, categorized by their polarity.[6][7][8][9][10]

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Solvent Type |

| Water | 10.2 | 80.1 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |

| Methanol | 5.1 | 32.7 | Polar Protic |

| Ethanol | 4.3 | 24.6 | Polar Protic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Dichloromethane (DCM) | 3.1 | 8.93 | Nonpolar |

| Ethyl Acetate | 4.4 | 6.02 | Moderately Polar |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Moderately Polar |

| Toluene | 2.4 | 2.38 | Nonpolar |

| Hexane | 0.1 | 1.88 | Nonpolar |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Protocol for the Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm or smaller)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[12]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant. To ensure all solid particles are removed, it is recommended to centrifuge the sample and then filter it through a syringe filter.[12]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.[13]

-

Analyze the standard solutions and the filtered sample solutions by HPLC.[5][13]

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the compound in the sample solutions using the calibration curve.[5][13]

-

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table for Recording Solubility Data:

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Classification |

| Water | |||

| DMSO | |||

| DMF | |||

| Acetonitrile | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||